(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one
Description
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one is a complex organic compound with a unique structure that combines a benzothiophene core with an ethoxy group and a pyridinyl ethylamino substituent
Properties
IUPAC Name |
5-ethoxy-2-(2-pyridin-2-ylethyliminomethyl)-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-14-6-7-16-15(11-14)18(21)17(23-16)12-19-10-8-13-5-3-4-9-20-13/h3-7,9,11-12,21H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGDTSGGDTDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives. The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
The pyridinyl ethylamino substituent is usually added through a nucleophilic substitution reaction. This involves reacting the benzothiophene intermediate with 2-(pyridin-2-yl)ethylamine under basic conditions. The final step involves the formation of the imine (methylidene) group, which can be achieved through a condensation reaction with formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one is unique due to its combination of a benzothiophene core with an ethoxy group and a pyridinyl ethylamino substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
